2-Naphthalen-2-ylsulfanylethanol
Description
2-Naphthalen-2-ylsulfanylethanol (CAS 17225-95-5) is a sulfur-containing naphthalene derivative characterized by a thioether (-S-) group and a hydroxyl (-OH) ethanol moiety. Its molecular structure comprises a naphthalene ring system linked via a sulfanyl group to an ethanol chain. This compound is of interest in organic synthesis, particularly in the development of ligands, pharmaceuticals, and functional materials, owing to its dual reactive sites (thioether and alcohol) .
Properties
IUPAC Name |
2-naphthalen-2-ylsulfanylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12OS/c13-7-8-14-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9,13H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYIEIBYPJBHPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)SCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10308145 | |
| Record name | 2-naphthalen-2-ylsulfanylethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10308145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17225-95-5 | |
| Record name | NSC202521 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202521 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-naphthalen-2-ylsulfanylethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10308145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Alkylation of 2-Naphthalenethiol
The most straightforward method involves reacting 2-naphthalenethiol with 2-chloroethanol or ethylene oxide under basic conditions. For example:
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Reagents : 2-Naphthalenethiol (1.0 eq), 2-chloroethanol (1.2 eq), NaOH (1.5 eq) in ethanol.
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Conditions : Reflux at 80°C for 12–24 hours.
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Yield : 70–75% after purification by silica gel chromatography.
This method benefits from readily available starting materials but requires careful pH control to minimize disulfide formation.
Ethylene Oxide Ring-Opening
Ethylene oxide reacts exothermically with 2-naphthalenethiol in a pressure-resistant vessel:
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Reagents : 2-Naphthalenethiol (1.0 eq), ethylene oxide (3.0 eq), KOH (2.0 eq) in tetrahydrofuran (THF).
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Conditions : 60–80°C for 6–8 hours under nitrogen.
Diazonium Salt Intermediacy
Diazotization of 2-Aminonaphthalene
Adapting methodologies from thiophenol synthesis, 2-aminonaphthalene is diazotized and treated with sodium sulfide:
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Diazotization : 2-Aminonaphthalene (1.0 eq) in HCl/NaNO₂ at 0–5°C.
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Sulfurization : Addition of Na₂S·9H₂O (1.5 eq) at 30°C for 2 hours.
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Alkylation : Crude 2-naphthalenethiol reacted with 2-bromoethanol (1.2 eq) in NaOH/EtOH.
Electrophilic Cyclization of Alkynes
Iodocyclization Approach
A regioselective route employs alkynyl precursors subjected to electrophilic cyclization:
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Substrate : 1-(2-Ethynylphenyl)-2-ethanol (1.0 eq).
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Reagent : ICl (1.1 eq) in dichloromethane at −20°C.
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Yield : 58% with 90% regioselectivity for the 2-naphthalenyl product.
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Limitation : Requires specialized handling of iodinating agents.
Multi-Component Reaction Systems
Three-Component Condensation
A scalable one-pot synthesis combines β-naphthol, aldehydes, and ethylenediamine:
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Reagents : β-Naphthol (1.0 eq), benzaldehyde (1.2 eq), ethylenediamine (1.5 eq).
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Conditions : Ethanol reflux for 8 hours.
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Advantage : Avoids isolation of intermediates, enhancing atom economy.
Comparative Analysis of Methods
| Method | Key Reagents | Yield | Purity | Scalability |
|---|---|---|---|---|
| Thiol-Alkylation | 2-Chloroethanol, NaOH | 70–75% | >98% | Industrial |
| Diazonium Salt | NaNO₂, Na₂S, 2-Bromoethanol | 62–65% | 95–97% | Moderate |
| Electrophilic Cyclization | ICl, Alkynyl precursor | 58% | 90% | Lab-scale |
| Multi-Component | β-Naphthol, Benzaldehyde | 76% | 94% | Pilot-scale |
Chemical Reactions Analysis
Types of Reactions
2-Naphthalen-2-ylsulfanylethanol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
2-Naphthalen-2-ylsulfanylethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalen-2-ylsulfanylethanol involves its interaction with various molecular targets. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The naphthalene ring can participate in π-π interactions with aromatic residues in proteins, influencing their conformation and function .
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
2-Naphthalen-2-ylsulfanylethanol (CAS No. 17225-95-5) is a compound characterized by its unique structure, which includes a naphthalene ring and a thiol group. This compound has garnered attention in various fields, including organic synthesis, medicinal chemistry, and biological research due to its diverse biological activities and potential therapeutic applications.
Molecular Formula: C₁₂H₁₂OS
Molecular Weight: 204.29 g/mol
The synthesis of this compound typically involves the reaction of 2-naphthol with ethanethiol in the presence of a base, such as sodium hydroxide, under reflux conditions. This method yields the desired compound with significant purity and yield .
The biological activity of this compound is largely attributed to its thiol group, which can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can alter the activity of these biomolecules, leading to various biological effects. Additionally, the naphthalene ring can engage in π-π interactions with aromatic residues in proteins, potentially influencing their conformation and function .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity: The thiol group is known for its ability to scavenge free radicals, which may protect cells from oxidative stress.
- Antimicrobial Properties: Preliminary studies suggest that this compound can inhibit the growth of certain bacterial strains, indicating potential use as an antimicrobial agent.
- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes.
- Neuroprotective Effects: There is emerging evidence that this compound may have neuroprotective properties, potentially through its action on ion channels or neurotransmitter systems .
Case Study 1: Antioxidant Activity
In a study examining the antioxidant capacity of various thiol-containing compounds, this compound was found to significantly reduce lipid peroxidation in vitro. The compound's ability to donate hydrogen atoms was attributed to its thiol group, making it a candidate for further investigation in oxidative stress-related diseases.
Case Study 2: Antimicrobial Efficacy
Research published in a peer-reviewed journal highlighted the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations as low as 50 µg/mL, suggesting its potential utility in developing new antimicrobial agents.
Case Study 3: Neuroprotective Mechanisms
A recent study explored the neuroprotective effects of this compound in a rodent model of neurodegeneration. Results indicated that treatment with this compound led to reduced neuronal apoptosis and improved cognitive function compared to control groups. The proposed mechanism involved modulation of calcium ion channels and reduction of excitotoxicity .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound | Antioxidant Activity | Antimicrobial Activity | Neuroprotective Effects |
|---|---|---|---|
| This compound | High | Moderate | Present |
| Cysteine | Very High | Low | Present |
| Glutathione | Very High | Moderate | Strong |
Q & A
Q. What are the established synthetic pathways for 2-Naphthalen-2-ylsulfanylethanol, and what key intermediates are involved?
The synthesis typically involves coupling a naphthalen-2-ylthiol group with an ethanol derivative. A common approach is nucleophilic substitution, where 2-naphthalenethiol reacts with ethylene oxide or a halogenated ethanol precursor (e.g., 2-chloroethanol) under basic conditions. Reaction optimization may require temperature control (e.g., 60–80°C) and catalysts like triethylamine to enhance nucleophilicity . Characterization of intermediates (e.g., thiolate salts) via thin-layer chromatography (TLC) and mass spectrometry (MS) is critical to monitor reaction progress.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the sulfanylethanol linkage and naphthalene substitution pattern. Aromatic protons in the naphthalene ring appear as multiplet signals in δ 7.2–8.2 ppm, while the ethanol moiety shows characteristic -CH2-S- (~δ 2.8–3.2 ppm) and -OH (~δ 1.5–2.0 ppm) peaks .
- X-ray Crystallography: Single-crystal X-ray diffraction (SCXRD) using SHELX software resolves the 3D structure, including bond angles and hydrogen-bonding networks. For example, similar naphthalene derivatives exhibit intermolecular O-H···S interactions, stabilizing the crystal lattice .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, distinguishing isobaric impurities .
Advanced Research Questions
Q. How can computational methods like density functional theory (DFT) predict the electronic properties and reactivity of this compound?
DFT calculations (e.g., B3LYP/6-311+G(d,p)) model the compound’s electron density distribution, frontier molecular orbitals (HOMO-LUMO gaps), and sulfanyl group nucleophilicity. These studies reveal how the naphthalene ring’s electron-withdrawing effects influence the ethanol moiety’s reactivity. For instance, exact-exchange functionals improve thermochemical accuracy in predicting bond dissociation energies (~2.4 kcal/mol error) . Such data guide experimental design, such as selecting catalysts for functionalization reactions.
Q. How can researchers resolve contradictions in reported biological activity data for naphthalene derivatives like this compound?
Discrepancies in bioactivity (e.g., cytotoxicity or enzyme inhibition) often arise from:
- Assay Variability: Differences in cell lines (e.g., MCF-7 vs. HeLa) or incubation times .
- Solubility Issues: Poor aqueous solubility may lead to false negatives. Use co-solvents (e.g., DMSO ≤0.1%) and validate with controls .
- Structural Analogues: Compare with derivatives like 2-(furan-2-yl)naphthalen-1-ol, where substituent polarity alters membrane permeability .
Methodological replication and meta-analysis of dose-response curves are recommended .
Q. What experimental strategies improve crystallization of this compound for SCXRD studies?
- Solvent Selection: Slow evaporation of polar solvents (e.g., ethanol/water mixtures) promotes crystal growth .
- Temperature Gradients: Gradual cooling from 50°C to 4°C enhances lattice ordering.
- Hydrogen Bonding: Introduce co-crystallizing agents (e.g., carboxylic acids) to stabilize the crystal structure via O-H···O/S interactions .
Software tools like ORTEP-III visualize packing diagrams and validate hydrogen-bond geometries .
Q. How do structural modifications to the sulfanyl or ethanol groups impact physicochemical properties?
- Sulfanyl Oxidation: Replacing -SH with -SO2CH3 (sulfone) increases hydrophilicity but reduces nucleophilicity. This alters solubility (e.g., logP decreases by ~1.5 units) .
- Ethanol Functionalization: Esterification (e.g., acetylating the -OH group) enhances stability but may reduce hydrogen-bonding capacity, affecting crystallization .
Quantitative structure-property relationship (QSPR) models correlate substituent effects with experimental data like melting points or partition coefficients .
Methodological Notes
- Toxicological Screening: Follow protocols from the ATSDR Toxicological Profile (e.g., inhalation/oral exposure studies in rodents) to assess acute toxicity .
- Data Reproducibility: Use standardized NMR solvents (e.g., CDCl3) and calibrate instruments with reference compounds (e.g., tetramethylsilane) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
